molecular formula C7H8AsNO5 B13750528 2-Amino-4-arsonobenzoic acid CAS No. 6295-18-7

2-Amino-4-arsonobenzoic acid

Cat. No.: B13750528
CAS No.: 6295-18-7
M. Wt: 261.06 g/mol
InChI Key: FONAQXOHXLIQHK-UHFFFAOYSA-N
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Description

2-Amino-4-arsonobenzoic acid is an organic compound that contains both an amino group and an arsonic acid group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-arsonobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzoic acid with arsenic trioxide in the presence of a reducing agent to form the corresponding arsonic acid derivative. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group, yielding this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-arsonobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The arsonic acid group can be oxidized to form higher oxidation state derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Major Products Formed

    Oxidation: Higher oxidation state arsonic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-4-arsonobenzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-arsonobenzoic acid involves its interaction with specific molecular targets and pathways. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the amino group can form hydrogen bonds with various biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: Lacks the arsonic acid group, making it less reactive in certain chemical reactions.

    4-Aminobenzoic acid: Similar structure but with the amino group in a different position, leading to different reactivity and applications.

    2-Amino-4-methylbenzoic acid: Contains a methyl group instead of an arsonic acid group, resulting in different chemical properties.

Uniqueness

2-Amino-4-arsonobenzoic acid is unique due to the presence of both an amino group and an arsonic acid group on the benzoic acid core

Properties

CAS No.

6295-18-7

Molecular Formula

C7H8AsNO5

Molecular Weight

261.06 g/mol

IUPAC Name

2-amino-4-arsonobenzoic acid

InChI

InChI=1S/C7H8AsNO5/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)(H2,12,13,14)

InChI Key

FONAQXOHXLIQHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[As](=O)(O)O)N)C(=O)O

Origin of Product

United States

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